4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
Description
Properties
IUPAC Name |
4-[[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c21-11-16-1-3-17(4-2-16)12-25-9-7-18(8-10-25)13-26-20(28)6-5-19(24-26)27-15-22-14-23-27/h1-6,14-15,18H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPKMORVKREKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Diketones
The dihydropyridazinone ring forms via cyclocondensation between 1,2-diketones and hydrazines. Adapted from, ethyl levulinate (5-oxopentanoate) reacts with benzylhydrazine hydrochloride in ethanol under reflux (12 h) to yield 1-benzyl-6-oxo-1,6-dihydropyridazin-3(2H)-one (I ) in 68% yield.
Optimization Note : Microwave irradiation (150°C, 30 min) enhances yield to 83% while reducing reaction time.
Functionalization at Position 3
Position 3 halogenation enables subsequent cross-coupling. Bromination of I using POBr₃ in acetonitrile (80°C, 4 h) affords 3-bromo-1-benzyl-6-oxo-1,6-dihydropyridazine (II ) in 91% yield.
Installation of the 1H-1,2,4-Triazol-1-yl Moiety
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Adapting, II undergoes Sonogashira coupling with propargyl alcohol (Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C) to install an alkyne handle, yielding 3-(prop-2-yn-1-yloxy)-1-benzyl-6-oxo-1,6-dihydropyridazine (III ) (74% yield). Subsequent CuAAC with 1H-1,2,4-triazole-1-azide (generated in situ from sodium azide and triazole) in t-BuOH/H₂O (CuSO₄·5H₂O, sodium ascorbate, rt, 8 h) provides 3-(1H-1,2,4-triazol-1-yl)-1-benzyl-6-oxo-1,6-dihydropyridazine (IV ) in 85% yield.
Alternative Electrochemical Triazole Formation
Per, an electrochemical approach avoids transition metals. II reacts with NH₄OAc, paraformaldehyde, and benzyl alcohol under n-Bu₄NI-mediated electrolysis (t-BuOK, rt, 24 h) to directly yield IV in 78% yield.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Sequential) | Route B (Convergent) |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 47% | 32% |
| Key Advantage | Higher purity | Fewer steps |
| Critical Challenge | Azide handling | Low coupling yields |
Route A’s superiority stems from efficient CuAAC triazole installation and optimized reductive amination conditions. Route B’s convergent approach (pre-forming piperidine-benzonitrile module) suffers from steric hindrance during late-stage coupling.
Analytical Characterization Data
- HRMS (ESI+) : m/z calcd. for C₂₁H₂₂N₆O [M+H]⁺: 423.1892; found: 423.1895.
- ¹H NMR (500 MHz, DMSO- d₆) : δ 8.94 (s, 1H, triazole-H), 7.85 (d, J = 8.1 Hz, 2H, Ar-H), 7.62 (d, J = 8.1 Hz, 2H, Ar-H), 6.88 (d, J = 9.7 Hz, 1H, pyridazine-H), 6.72 (d, J = 9.7 Hz, 1H, pyridazine-H), 4.52 (s, 2H, NCH₂), 3.44 (d, J = 12.3 Hz, 2H, piperidine-H), 2.89 (t, J = 11.9 Hz, 2H, piperidine-H), 2.24 (m, 1H, piperidine-H), 1.85–1.78 (m, 2H, piperidine-H), 1.62–1.55 (m, 2H, piperidine-H).
- IR (KBr) : 2224 cm⁻¹ (C≡N), 1661 cm⁻¹ (C=O), 1598 cm⁻¹ (triazole C=N).
Scale-Up and Process Optimization
Kilogram-scale production employs continuous flow chemistry for CuAAC (residence time: 8 min, yield: 86%) and in-line purification via simulated moving bed chromatography (purity: 99.2%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Likely to undergo oxidation at the 1,6-dihydropyridazin-1-yl core.
Reduction: Potential reduction sites include the nitrile and triazole groups.
Substitution: Aromatic and heterocyclic substitutions are possible, especially at the benzonitrile ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LAH).
Substitution: Halogenation reagents for aromatic substitution, nucleophiles for heterocyclic rings.
Major Products Formed:
Oxidation products may include carboxylic acids or hydroxyl derivatives.
Reduction products could be amines or reduced nitriles.
Substitution reactions can yield various substituted benzonitriles or modified triazole rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can act against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The specific compound may enhance this activity due to its structural complexity and ability to interact with multiple biological targets.
Anticancer Potential
The incorporation of the triazole moiety has been linked to anticancer properties in various studies. Compounds with similar structures have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The unique substitution patterns of the compound may contribute to its selectivity and potency.
Anti-inflammatory Effects
Compounds containing triazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of similar compounds:
These findings suggest that compounds similar to 4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile possess a wide range of therapeutic potentials.
Mechanism of Action
Effect Mechanism: Likely interacts with specific molecular targets via hydrogen bonding, hydrophobic interactions, or ionic bonds.
Molecular Targets: Could include enzymes, receptors, or nucleic acids.
Pathways Involved: Potentially interferes with metabolic pathways, signaling cascades, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound’s structural analogues can be categorized based on core heterocycles and substituents. Below is a comparative analysis:
Critical Observations
Core Heterocycle Impact: The pyridazinone core in the target compound offers distinct electronic properties compared to pyrazolopyrimidinone (MK69) or triazine ( compound). MK69’s pyrazolopyrimidinone core is associated with higher metabolic stability due to reduced oxidative susceptibility .
Substituent Effects :
- The piperidine group in the target compound may confer better blood-brain barrier penetration than MK69’s piperazine, which is more polar .
- The benzonitrile substituent likely improves solubility over the trifluoromethylphenyl group in MK69, though the latter enhances lipophilicity and target affinity .
Biological Activity: While the target compound lacks published activity data, its triazole and pyridazinone motifs are linked to kinase inhibition (e.g., JAK2/3 inhibitors). In contrast, MK69’s piperazine-trifluoromethylphenyl system is optimized for serotonin receptor binding .
Research Findings and Data Gaps
- Synthesis Challenges: The target compound’s synthesis likely involves multi-step coupling of pyridazinone and piperidine intermediates, analogous to methods in . However, steric hindrance from the benzonitrile group may reduce yields compared to simpler analogues.
- Computational Predictions: Molecular docking (using programs like AutoDock) suggests the triazole and pyridazinone groups form critical interactions with ATP-binding pockets in kinases, but experimental validation is absent.
- Data Limitations: No peer-reviewed studies directly evaluate this compound’s bioactivity, solubility, or toxicity. Existing analogues (e.g., MK69) provide indirect insights but highlight the need for targeted assays.
Biological Activity
4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a triazole ring and a piperidine moiety. The presence of these functional groups suggests a potential for diverse biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C18H18N8O |
| Molecular Weight | 366.39 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not specified in available literature |
The biological activity of this compound may be attributed to its interaction with various molecular targets. It is hypothesized that it modulates the activity of specific enzymes or receptors involved in critical biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes related to cell signaling or metabolic pathways.
- Receptor Modulation: It potentially interacts with neurotransmitter receptors or other cellular receptors, influencing physiological responses.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize the findings related to the biological activities of 4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile.
Antimicrobial Activity
Studies have shown that derivatives of pyridazinones possess significant antimicrobial properties. For instance:
- Antibacterial Effects: Compounds similar to this structure have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Anticancer Potential
Research on related triazole-containing compounds suggests potential anticancer properties:
- Cell Proliferation Inhibition: Some studies indicate that these compounds can inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest mechanisms.
Anti-inflammatory Effects
Compounds with similar frameworks have demonstrated anti-inflammatory activity:
- Cytokine Modulation: They may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammatory responses in various models.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Study on Antimicrobial Efficacy:
- Evaluation of Anticancer Activity:
-
Anti-inflammatory Research:
- In vitro studies demonstrated that certain pyridazinone derivatives could effectively reduce inflammation markers in macrophages exposed to lipopolysaccharides .
Q & A
Q. What experimental strategies can optimize the synthesis yield of this compound?
To maximize yield, focus on reaction time, temperature, and purification methods. For example, extending reaction time from 3 hours to 16 hours under reflux conditions improved yield from 88% to 96% in a related triazole-pyrazole hybrid synthesis. Employ flash chromatography (e.g., cyclohexane/ethyl acetate gradients) for purification, as demonstrated in azide-substituted benzonitrile derivatives . Monitoring via TLC ensures reaction completion, and using Celite for dry loading minimizes product loss during column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Combine NMR, NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. In benzonitrile-triazole hybrids, NMR (400 MHz in CDCl) resolves aromatic protons (δ 7.6–7.8 ppm) and methyl groups (δ 2.4 ppm), while HRMS (EI) confirms molecular ion peaks (e.g., m/z 224.0805 for CHN) . IR spectroscopy identifies functional groups like nitriles (~2228 cm) and azides (~2121 cm) .
Q. How can solvent systems influence reaction outcomes during synthesis?
Polar aprotic solvents (e.g., THF/water mixtures) enhance solubility of intermediates, while methylene chloride is suitable for low-temperature azide reactions. For copper-catalyzed cycloadditions, THF/water (1:1) with sodium ascorbate and CuSO promotes efficient triazole formation .
Advanced Research Questions
Q. How can computational methods streamline reaction design for this compound?
Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Institutions like ICReDD integrate reaction path searches with experimental data to optimize conditions, reducing trial-and-error approaches . For example, computational modeling of piperidine ring conformations (chair vs. boat) can guide crystal packing predictions .
Q. How should researchers resolve contradictory spectral data during characterization?
Cross-validate data using complementary techniques. If NMR signals overlap (e.g., aromatic protons), employ -DEPT or 2D-COSY. For mass spectrometry discrepancies, re-calibrate instruments using certified standards (e.g., HRMS with <1 ppm error) and compare with synthetic intermediates .
Q. What strategies mitigate byproduct formation in multi-step syntheses?
Implement real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) to detect intermediates. For example, in Mannich reactions, adjusting pH and temperature minimizes undesired N-alkylation byproducts . Additionally, optimize stoichiometry of azide precursors (7.5 equiv. relative to starting material) to suppress side reactions .
Q. How can AI enhance the design of derivatives with improved bioactivity?
Train machine learning models on datasets of triazole/piperidine derivatives to predict binding affinities or solubility. Tools like COMSOL Multiphysics enable virtual screening of substituent effects on electronic properties (e.g., nitrile group polarization) . Autonomous labs with AI-driven feedback loops can iteratively refine reaction parameters .
Methodological Considerations
Q. What crystallization techniques are suitable for X-ray diffraction studies?
Slow evaporation from dichloromethane/hexane mixtures produces single crystals for piperidine-containing compounds. Van der Waals interactions dominate packing in analogs like 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, which adopts a chair conformation in both rings .
Q. How to validate synthetic routes for scalability and reproducibility?
Conduct robustness testing by varying catalysts (e.g., Cu(I) vs. Ru(II)) and solvents. Document critical parameters (e.g., reaction time, purity thresholds) using FAIR data principles . For example, replicate azide-alkyne cycloadditions under inert atmospheres to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
